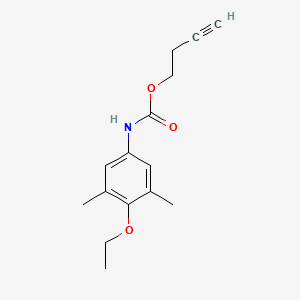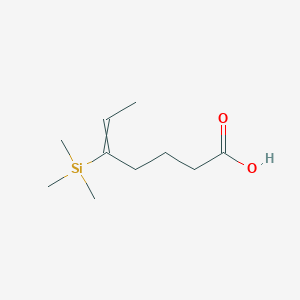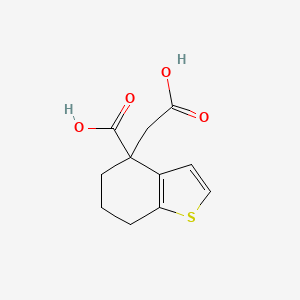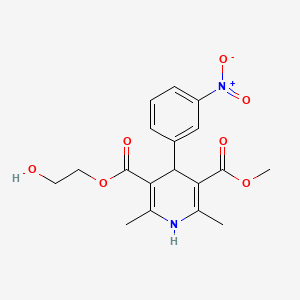
5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2,6-dimethylpyridine, 3-nitrobenzaldehyde, and ethyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 2,6-dimethylpyridine and 3-nitrobenzaldehyde in the presence of a base like sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the dihydropyridine ring.
Esterification: The final steps involve esterification reactions to introduce the hydroxyethyl and methyl groups at the 5-O and 3-O positions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The hydroxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Pyridine derivatives with altered electronic properties.
Reduction: Amino-substituted dihydropyridine derivatives.
Substitution: Compounds with varied functional groups enhancing biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Cell Signaling: Investigation of its effects on cellular signaling pathways.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly calcium channel blockers.
Therapeutic Agents: Potential use in treating cardiovascular diseases.
Industry
Chemical Synthesis: Utilization in the synthesis of other complex organic molecules.
Pharmaceutical Manufacturing: Production of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves:
Molecular Targets: Interaction with calcium channels, inhibiting calcium influx into cells.
Pathways: Modulation of intracellular calcium levels, affecting muscle contraction and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness
Structural Modifications: The presence of the hydroxyethyl and nitrophenyl groups provides unique electronic and steric properties.
Biological Activity: Potential for enhanced or distinct biological activity compared to other dihydropyridines.
This article provides a comprehensive overview of 5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, highlighting its synthesis, reactions, applications, and uniqueness
Eigenschaften
CAS-Nummer |
85677-95-8 |
|---|---|
Molekularformel |
C18H20N2O7 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20N2O7/c1-10-14(17(22)26-3)16(12-5-4-6-13(9-12)20(24)25)15(11(2)19-10)18(23)27-8-7-21/h4-6,9,16,19,21H,7-8H2,1-3H3 |
InChI-Schlüssel |
OFTWHTCEEWIQLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCO)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
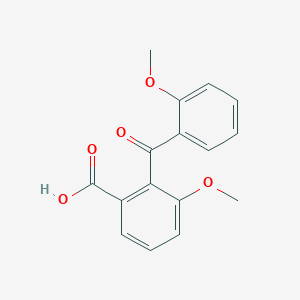




![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)
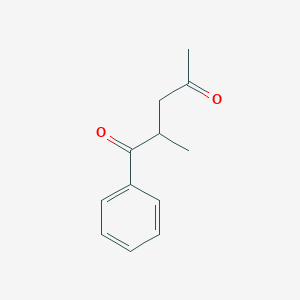
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)

